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Compound of Interest

Compound Name: 2-Anthracenecarboxylic acid

Cat. No.: B1205837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Anthracenecarboxylic acid is a fluorescent probe utilized for the covalent labeling of

biomolecules, such as proteins, peptides, and amine-modified nucleic acids.[1] Its anthracene

moiety provides intrinsic fluorescence, making it a valuable tool for various biological assays,

including fluorescence microscopy, immunoassays, and receptor-ligand binding studies.[2] The

carboxylic acid group allows for conjugation to primary amines on target biomolecules through

the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid

using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the

presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of Amine Coupling Chemistry
The labeling reaction is a two-step process:

Activation of 2-Anthracenecarboxylic Acid: The carboxylic acid group of 2-
Anthracenecarboxylic acid is reacted with EDC to form a highly reactive O-acylisourea

intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze. The

addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable,

amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-

6.0).
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Conjugation to the Biomolecule: The NHS ester of 2-Anthracenecarboxylic acid readily

reacts with primary amine groups (-NH₂) present on the target biomolecule (e.g., the side

chain of lysine residues in proteins) to form a stable amide bond. This reaction is most

efficient at a physiological to slightly basic pH (7.2-8.5).

Data Presentation: Photophysical Properties
The photophysical properties of fluorescently labeled biomolecules are critical for experimental

design and data interpretation. Below is a summary of the approximate photophysical

properties of 2-Anthracenecarboxylic acid.
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Property Value Notes

Molecular Weight 222.24 g/mol [3][4]

Molar Extinction Coefficient (ε)
~5,000 - 10,000 M⁻¹cm⁻¹ at

~255 nm

This is an estimate for

anthracene derivatives. The

exact value for the conjugate

may vary.

Absorption Maximum (λ_abs)

~255 nm, with secondary

peaks at ~360 nm and ~380

nm

In organic solvents. The

spectrum may shift upon

conjugation and in aqueous

buffers.

Emission Maximum (λ_em) ~400 - 430 nm

Dependent on the solvent

environment and conjugation

state.

Fluorescence Quantum Yield

(Φ_f)
~0.2 - 0.4

This is an estimate for

anthracene derivatives in

solution. The quantum yield

can be influenced by

conjugation and the local

environment.

Fluorescence Lifetime (τ) ~3 - 5 ns

This is an estimate based on

related anthracene

compounds. The lifetime may

change upon conjugation to a

biomolecule.

Note: The photophysical properties of a fluorophore can be significantly influenced by its

conjugation to a biomolecule and the local microenvironment (e.g., solvent polarity, pH). It is

highly recommended to experimentally determine the specific photophysical characteristics of

the final bioconjugate in the relevant experimental buffer.
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The following protocols provide a general framework for the fluorescent labeling of proteins

with 2-Anthracenecarboxylic acid. Optimization of molar ratios, reaction times, and

purification methods may be necessary for specific applications.

Protocol 1: Two-Step Labeling of Proteins
This protocol is recommended for most applications as it generally results in higher efficiency

and better control over the labeling reaction.

Materials:

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

2-Anthracenecarboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

Step 1: Activation of 2-Anthracenecarboxylic Acid

Prepare a 10 mM stock solution of 2-Anthracenecarboxylic acid in anhydrous DMF or

DMSO.

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately

before use.
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In a microcentrifuge tube, combine the following:

10 µL of 10 mM 2-Anthracenecarboxylic acid (for a 10-20 fold molar excess over the

protein)

100 µL of 100 mM EDC

100 µL of 100 mM Sulfo-NHS

Incubate the mixture for 15-30 minutes at room temperature to generate the Sulfo-NHS

ester.

Step 2: Conjugation to the Protein

Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

Add the activated 2-Anthracenecarboxylic acid solution from Step 1 to the protein solution.

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle

mixing.

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

Separate the fluorescently labeled protein from unreacted dye and byproducts using a

desalting column or size-exclusion chromatography. Equilibrate the column with an

appropriate storage buffer (e.g., PBS).

Collect the fractions containing the labeled protein. The labeled protein can often be visually

identified by its fluorescence.

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the

anthracene dye (~380 nm).

Protocol 2: One-Step Labeling of Proteins
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This protocol is simpler but may be less efficient and can lead to protein cross-linking if the

protein contains accessible carboxyl groups.

Materials:

Same as Protocol 1

Procedure:

Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.

Prepare a 10 mM stock solution of 2-Anthracenecarboxylic acid in anhydrous DMF or

DMSO.

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Coupling Buffer immediately

before use.

Add a 10- to 20-fold molar excess of 2-Anthracenecarboxylic acid to the protein solution.

Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the reaction mixture.

Incubate for 2 hours at room temperature with gentle mixing.

Quench the reaction as described in Protocol 1.

Purify the labeled protein as described in Protocol 1.

Mandatory Visualizations
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Experimental Workflow for Two-Step Fluorescent Labeling

Step 1: Activation of 2-Anthracenecarboxylic Acid

Step 2: Conjugation to Biomolecule

Step 3: Purification and Analysis

Prepare Stock Solutions
(2-Anthracenecarboxylic Acid, EDC, Sulfo-NHS)

Mix Reagents in Activation Buffer
(pH 6.0)

Incubate for 15-30 min at RT
(Formation of NHS Ester)

Add Activated Dye to Biomolecule

Transfer Activated Dye

Prepare Biomolecule
in Coupling Buffer (pH 7.2-7.5)

Incubate for 1-2 hours at RT
or overnight at 4°C

Quench Reaction
(e.g., with Tris buffer)

Purify Conjugate
(e.g., Size-Exclusion Chromatography)

Purify Labeled Product

Characterize Labeled Biomolecule
(e.g., UV-Vis for DOL)
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Caption: Workflow for the two-step fluorescent labeling protocol.
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Chemical Pathway of Amine Coupling
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+

Sulfo-NHS

Fluorescently Labeled Biomolecule
(Stable Amide Bond)

+
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(Protein-NH2)
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Caption: Chemical pathway for EDC/NHS mediated amine coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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